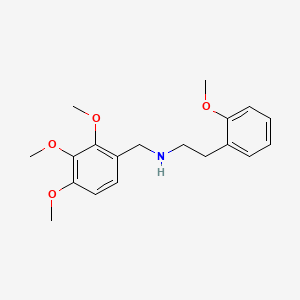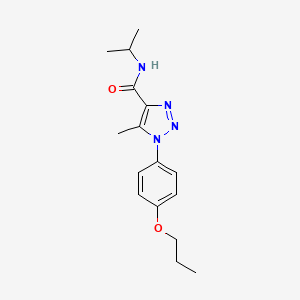
2-chloro-N-(2-methyl-5-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-methyl-5-nitrophenyl)benzamide, also known as CMNB, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various cellular processes. In
作用機序
The mechanism of action of 2-chloro-N-(2-methyl-5-nitrophenyl)benzamide involves the binding of the compound to the active site of the enzyme or protein being studied. Once bound, 2-chloro-N-(2-methyl-5-nitrophenyl)benzamide undergoes a chemical reaction that results in the release of a fluorescent signal. This signal can be detected and measured using various techniques such as fluorescence spectroscopy, allowing researchers to monitor the activity of the enzyme or protein in real-time.
Biochemical and Physiological Effects
2-chloro-N-(2-methyl-5-nitrophenyl)benzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to be cytotoxic to certain cancer cells, making it a potential candidate for the development of anti-cancer drugs. Additionally, 2-chloro-N-(2-methyl-5-nitrophenyl)benzamide has been found to inhibit the activity of certain enzymes involved in the biosynthesis of cholesterol, suggesting that it may have potential therapeutic applications for the treatment of hypercholesterolemia.
実験室実験の利点と制限
One of the main advantages of using 2-chloro-N-(2-methyl-5-nitrophenyl)benzamide in lab experiments is its high sensitivity and specificity for detecting and measuring the activity of enzymes and proteins. Additionally, 2-chloro-N-(2-methyl-5-nitrophenyl)benzamide is relatively easy to synthesize and purify, making it a cost-effective tool for researchers. However, one limitation of using 2-chloro-N-(2-methyl-5-nitrophenyl)benzamide is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 2-chloro-N-(2-methyl-5-nitrophenyl)benzamide in scientific research. One potential direction is the development of new fluorescent probes based on the chemical structure of 2-chloro-N-(2-methyl-5-nitrophenyl)benzamide. These probes could be designed to target specific enzymes or proteins, allowing researchers to study their activity with greater specificity. Additionally, 2-chloro-N-(2-methyl-5-nitrophenyl)benzamide could be used in combination with other fluorescent probes to study complex cellular processes such as protein-protein interactions and signaling pathways. Finally, the potential therapeutic applications of 2-chloro-N-(2-methyl-5-nitrophenyl)benzamide for the treatment of hypercholesterolemia and cancer should be further explored in preclinical and clinical studies.
合成法
The synthesis of 2-chloro-N-(2-methyl-5-nitrophenyl)benzamide involves the reaction of 2-methyl-5-nitroaniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure 2-chloro-N-(2-methyl-5-nitrophenyl)benzamide. This synthesis method has been well-established and is widely used in laboratories for the production of 2-chloro-N-(2-methyl-5-nitrophenyl)benzamide.
科学的研究の応用
2-chloro-N-(2-methyl-5-nitrophenyl)benzamide has been extensively used in scientific research as a fluorescent probe for detecting and measuring the activity of various enzymes and proteins. It has been found to be particularly useful for studying the activity of proteases, which are enzymes that break down proteins. 2-chloro-N-(2-methyl-5-nitrophenyl)benzamide can be used to monitor the activity of proteases in real-time, making it a valuable tool for studying the role of proteases in various cellular processes.
特性
IUPAC Name |
2-chloro-N-(2-methyl-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-6-7-10(17(19)20)8-13(9)16-14(18)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZAPMUMFHJTTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methyl-5-nitrophenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[1-(1H-imidazol-4-ylmethyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B4884888.png)
![N-[(benzyloxy)carbonyl]-N-(2-furylmethyl)phenylalaninamide](/img/structure/B4884896.png)
![N-[2-(2-fluorophenyl)-1-methylethyl]-4-morpholinamine](/img/structure/B4884905.png)

methyl]amino}methyl)-4H-chromen-4-one](/img/structure/B4884913.png)
![N,N-dimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4884921.png)
![N-[2-(benzoylamino)benzoyl]tryptophan](/img/structure/B4884933.png)


![17-(3-chlorophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B4884953.png)
![2-(1,3-benzodioxol-5-yl)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4884964.png)


